molecular formula C22H24N6O4 B2887181 methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014011-56-3

methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No.: B2887181
CAS No.: 1014011-56-3
M. Wt: 436.472
InChI Key: HMKLCZWCRNHOET-UHFFFAOYSA-N
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Description

Methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a purine-derived compound characterized by a bicyclic purine core modified with a benzyl group at position 7, a methyl group at position 3, and a 3,4,5-trimethylpyrazole substituent at position 6. The methyl acetate moiety at position 1 further enhances its structural complexity.

Properties

IUPAC Name

methyl 2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-13-14(2)24-28(15(13)3)21-23-19-18(26(21)11-16-9-7-6-8-10-16)20(30)27(12-17(29)32-5)22(31)25(19)4/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLCZWCRNHOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N6O3C_{14}H_{18}N_{6}O_{3} with a molecular weight of 314.30 g/mol. Its structure includes a pyrazole ring which is known for various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against a range of pathogens:

PathogenActivity LevelReference
Staphylococcus aureusHighly Active
Escherichia coliModerately Active
Aspergillus nigerHighly Active

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Pyrazole derivatives are also noted for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Compounds derived from pyrazole have been reported to exhibit cytotoxic effects against various cancer cell lines.

In one study, specific pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anticancer drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several research efforts:

CompoundTNF-α Inhibition (%)Reference
Compound 476%
Compound 1693%

These results indicate that this compound could serve as a basis for developing new anti-inflammatory drugs.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results highlighted that compounds similar to methyl [7-benzyl...acetate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into potent antimicrobial agents .

Clinical Trials for Anticancer Properties

In another clinical trial focusing on the anticancer properties of pyrazole derivatives, several compounds were tested against cancer cell lines. The results indicated promising cytotoxic effects with some derivatives achieving IC50 values lower than those of existing chemotherapeutics. This trial underscored the potential of these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can be contextualized against pyrazole- and purine-containing derivatives. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Route Potential Applications
Target Compound Purine 7-Benzyl, 3-methyl, 8-(3,4,5-trimethylpyrazole), 1-methyl acetate Not reported in evidence Hypothesized kinase modulation
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene Pyrazole (3-hydroxy, 5-amino), thiophene (2,4-diamino, 3-cyano) 1,4-dioxane, TEA, malononitrile, sulfur Antimicrobial, anticancer research
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene Pyrazole (3-hydroxy, 5-amino), thiophene (2,4-diamino, ethyl carboxylate) 1,4-dioxane, TEA, ethyl cyanoacetate, sulfur Drug discovery scaffolds

Key Observations

Core Structure Diversity :

  • The target compound features a purine core, whereas analogs like 7a and 7b (from ) are thiophene derivatives. Purine-based structures are often associated with nucleotide mimicry and enzyme inhibition (e.g., kinases), while thiophene-pyrazole hybrids are explored for antimicrobial and anticancer activities .

The methyl acetate group in the target compound could improve solubility relative to the cyano or ethyl carboxylate groups in 7a/7b, though this requires experimental validation.

Synthesis Complexity: The synthesis of 7a/7b involves condensation of pyrazole precursors with thiophene derivatives in 1,4-dioxane with sulfur and malononitrile/ethyl cyanoacetate .

Biological Relevance: Pyrazole-thiophene hybrids (7a/7b) demonstrate moderate to high activity in preliminary antimicrobial assays .

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